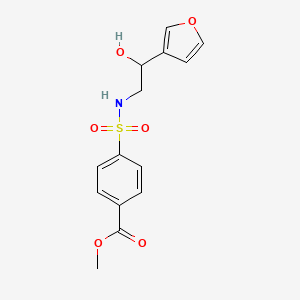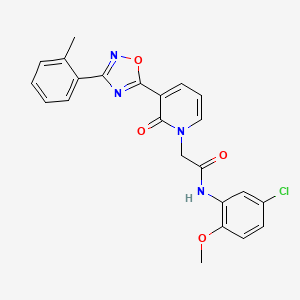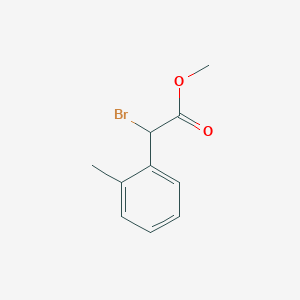
2-(Dipropylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid, is a compound with the empirical formula C13H19NO4S . It is used in various chemical syntheses .
Molecular Structure Analysis
The molecular weight of 2-(Dipropylsulfamoyl)benzoic acid is 285.36 . The IUPAC Standard InChI isInChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) . The structure is available as a 2D Mol file or as a computed 3D SD file .
Applications De Recherche Scientifique
Synthesis and Methodology Improvement
The compound 2-(Dipropylsulfamoyl)benzoic acid, a derivative of benzoic acid, plays a significant role in the synthesis of various pharmaceuticals. A notable application includes its role in the modified synthesis method of p-N,N-dipropyltoluenesulfonamide, demonstrating its utility in medicinal chemistry for enhancing penicillin's action. This methodology underscores the compound's importance in developing efficient synthetic routes for pharmacologically relevant substances (Novitskaya et al., 1995).
Environmental and Analytical Chemistry
In environmental science, derivatives of benzoic acid, which 2-(Dipropylsulfamoyl)benzoic acid is a part of, have been explored for their roles in nonradical oxidation processes. A study showed that benzoquinone could activate peroxymonosulfate for the degradation of pollutants, indicating potential environmental applications of benzoic acid derivatives in water treatment and pollution control (Zhou et al., 2015).
Polymer Science and Material Engineering
In the field of polymer science, the complexation of a polymerizable benzoic acid derivative with dipyridyl compounds led to the formation of polymers with liquid crystalline properties. These materials, demonstrating unique structural features and potential for nanotechnology applications, highlight the versatility of benzoic acid derivatives in designing advanced materials (Kishikawa et al., 2008).
Food Science and Technology
In food science, microencapsulation techniques utilizing benzoic acid have been studied to improve the delivery and stability of preservatives. Research on spray-drying conditions for microencapsulated benzoic acid, a preservative commonly used in food and feed, emphasizes the importance of optimizing processing parameters for enhancing food product quality and safety (Marques et al., 2016).
Plant Biology and Stress Tolerance
Studies have indicated that benzoic acid and its derivatives, including 2-(Dipropylsulfamoyl)benzoic acid, may play a role in inducing stress tolerance in plants. This suggests potential agricultural applications in developing crops with enhanced resistance to environmental stresses, highlighting the compound's relevance beyond its pharmaceutical applications (Senaratna et al., 2004).
Mécanisme D'action
Target of Action
2-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 member 8 (SLC22A8) . This protein is an organic anion transporter, playing a significant role in the renal elimination of many endogenous and exogenous substances .
Mode of Action
Probenecid acts as an inhibitor of the organic anion transporter, SLC22A8 . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This leads to an increase in the urinary excretion of uric acid and a decrease in serum urate levels .
Biochemical Pathways
The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate in the kidneys, Probenecid promotes the excretion of uric acid in the urine . This can lead to a decrease in serum urate concentrations, which is beneficial in conditions such as gout and hyperuricemia .
Pharmacokinetics
Probenecid’s pharmacokinetic properties include its ability to increase uric acid removal in the urine and reduce urate reuptake . It also reduces the renal tubular excretion of many other drugs, thereby increasing their plasma concentration . This property has led to its use as an adjunct to antibacterial therapy .
Result of Action
The molecular and cellular effects of Probenecid’s action primarily involve the reduction of serum uric acid concentrations . This can help treat conditions like chronic gouty arthritis and tophaceous gout, which are characterized by high serum urate levels . Additionally, by increasing the plasma concentration of other drugs, Probenecid can enhance the efficacy of certain antibacterial therapies .
Propriétés
IUPAC Name |
2-(dipropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFLQVYVWVEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dipropylsulfamoyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2440569.png)


![1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2440573.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2440575.png)
![6-chloro-N-({2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2440577.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)
![1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2440581.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2440583.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylquinoxaline](/img/structure/B2440589.png)
![1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2440591.png)